rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide, cis
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Overview
Description
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide, cis: is a chiral compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. The compound consists of a cyclopropane ring substituted with a methyl group and a phenylcarboxamide group, making it an interesting subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide, cis typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. It may also serve as a model compound for investigating the metabolism and bioactivity of cyclopropane-containing molecules.
Medicine: The compound has potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents. Its structural features can be exploited to create molecules with specific biological activities.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various chemical processes and applications.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, which may be catalyzed by enzymes or other biological molecules. These reactions can lead to the formation of reactive intermediates that interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
- rac-(1R,2S)-2-ethynylcyclopropane-1-carboxylate, cis
Comparison: rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide, cis is unique due to its specific substitution pattern and stereochemistry. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of the phenylcarboxamide group provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
2375248-50-1 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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